tert-butyl 1,1-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3H-isoquinoline-4,1'-cyclopropane]-2-carboxylate
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Overview
Description
tert-Butyl 1,1-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3H-isoquinoline-4,1’-cyclopropane]-2-carboxylate is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,1-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3H-isoquinoline-4,1’-cyclopropane]-2-carboxylate typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include tert-butyl alcohol, isobutylene, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of high-efficiency catalysts can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1,1-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3H-isoquinoline-4,1’-cyclopropane]-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the tert-butyl and dimethyl groups, using reagents like halides or amines.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study the effects of spiro structures on biological activity. It may serve as a model compound for investigating the interactions between spiro compounds and biological targets.
Medicine
In medicinal chemistry, tert-butyl 1,1-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3H-isoquinoline-4,1’-cyclopropane]-2-carboxylate is explored for its potential therapeutic applications. Its unique structure may impart specific biological activities, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of tert-butyl 1,1-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3H-isoquinoline-4,1’-cyclopropane]-2-carboxylate involves its interaction with specific molecular targets. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-6-tert-butylphenol: This compound shares the tert-butyl and dimethyl groups but lacks the spiro structure.
tert-Butyl N-(4-aminobutyl)carbamate: Similar in having the tert-butyl group, but differs significantly in overall structure and applications.
Uniqueness
The uniqueness of tert-butyl 1,1-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3H-isoquinoline-4,1’-cyclopropane]-2-carboxylate lies in its spiro structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C23H34N2O4 |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
tert-butyl 1,1-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3H-isoquinoline-4,1'-cyclopropane]-2-carboxylate |
InChI |
InChI=1S/C23H34N2O4/c1-20(2,3)28-18(26)24-15-9-10-16-17(13-15)23(11-12-23)14-25(22(16,7)8)19(27)29-21(4,5)6/h9-10,13H,11-12,14H2,1-8H3,(H,24,26) |
InChI Key |
ZCAOUHKCYKGITO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)NC(=O)OC(C)(C)C)C3(CC3)CN1C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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